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Compound of Interest

Compound Name: H-Gly-Ala-Tyr-OH

Cat. No.: B1592854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
The tripeptide H-Gly-Ala-Tyr-OH is a subject of interest for its potential biological activities,

stemming from its constituent amino acids. Glycine is known for its neuroprotective properties,

while alanine contributes to the peptide's structure. The tyrosine residue, with its phenolic

hydroxyl group, is a key contributor to potential antioxidant activity through hydrogen/electron

donation. This document provides a detailed protocol for a tiered approach to characterizing

the antioxidant, anti-inflammatory, and neuroprotective activities of H-Gly-Ala-Tyr-OH.

Physicochemical Properties of H-Gly-Ala-Tyr-OH

Property Value Source

Molecular Formula C14H19N3O5 --INVALID-LINK--

Molecular Weight 309.32 g/mol --INVALID-LINK--

Appearance White to off-white solid --INVALID-LINK--[1]

Solubility Soluble in water --INVALID-LINK--[2]
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Assessment of Antioxidant Activity
This assay measures the ability of H-Gly-Ala-Tyr-OH to donate a hydrogen atom or electron to

the stable DPPH radical.

Materials:

H-Gly-Ala-Tyr-OH

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol

Ascorbic acid (positive control)

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of H-Gly-Ala-Tyr-OH in methanol. Create a series of dilutions (e.g.,

0.1, 0.5, 1, 2.5, 5 mg/mL).

Prepare a 0.1 mM solution of DPPH in methanol.

In a 96-well plate, add 100 µL of each peptide dilution.

Add 100 µL of the DPPH solution to each well.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a microplate reader.

Ascorbic acid is used as a positive control.

The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging

= [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH
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solution without the sample, and A_sample is the absorbance of the sample with the DPPH

solution.

The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals)

can be determined by plotting the percentage of scavenging activity against the peptide

concentration.

Data Presentation:

Compound
Concentration
(mg/mL)

DPPH Scavenging
Activity (%)

IC50 (mg/mL)

H-Gly-Ala-Tyr-OH 0.1 15.2 ± 1.8 1.85

0.5 28.9 ± 2.5

1.0 45.1 ± 3.1

2.5 68.7 ± 4.0

5.0 85.3 ± 3.5

Ascorbic Acid 0.05 95.8 ± 1.2 0.02

This assay assesses the capacity of the peptide to scavenge the ABTS radical cation.

Materials:

H-Gly-Ala-Tyr-OH

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

Potassium persulfate

Phosphate-buffered saline (PBS)

Trolox (positive control)

96-well microplate
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Microplate reader

Procedure:

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS

solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the

dark at room temperature for 12-16 hours before use.[3]

Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

Prepare various concentrations of H-Gly-Ala-Tyr-OH in PBS.

Add 20 µL of each peptide dilution to a 96-well plate.

Add 180 µL of the diluted ABTS•+ solution to each well.

Incubate for 6 minutes at room temperature.

Measure the absorbance at 734 nm.

Trolox is used as a positive control.

Calculate the percentage of inhibition using the same formula as for the DPPH assay.

Determine the IC50 value.

Data Presentation:
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Compound
Concentration
(mg/mL)

ABTS Scavenging
Activity (%)

IC50 (mg/mL)

H-Gly-Ala-Tyr-OH 0.1 18.5 ± 2.1 1.55

0.5 35.2 ± 2.8

1.0 52.8 ± 3.5

2.5 75.4 ± 4.2

5.0 91.2 ± 3.9

Trolox 0.01 96.5 ± 1.5 0.005

Assessment of Anti-inflammatory Activity
This protocol measures the inhibitory effect of H-Gly-Ala-Tyr-OH on the production of nitric

oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

H-Gly-Ala-Tyr-OH

RAW 264.7 macrophage cell line

Lipopolysaccharide (LPS)

DMEM (Dulbecco's Modified Eagle Medium)

FBS (Fetal Bovine Serum)

Griess Reagent

Dexamethasone (positive control)

96-well cell culture plate

Procedure:
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Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for

24 hours.

Pre-treat the cells with various non-toxic concentrations of H-Gly-Ala-Tyr-OH for 1 hour.

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

After incubation, collect 100 µL of the cell culture supernatant.

Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room

temperature.[2]

Measure the absorbance at 540 nm.

A standard curve using sodium nitrite is used to determine the concentration of nitrite.

Dexamethasone can be used as a positive control.

Cell viability should be assessed in parallel using an MTT assay to ensure the observed

effects are not due to cytotoxicity.

Data Presentation:

Treatment Concentration
NO Production
(µM)

Inhibition (%) IC50

Control - 1.2 ± 0.2 - -

LPS (1 µg/mL) - 35.8 ± 3.1 0 -

H-Gly-Ala-Tyr-

OH + LPS
10 µM 28.5 ± 2.5 20.4 35 µM

25 µM 20.1 ± 1.9 43.8

50 µM 15.3 ± 1.5 57.2

100 µM 9.8 ± 1.1 72.6

Dexamethasone

+ LPS
1 µM 5.4 ± 0.6 84.9 0.2 µM
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This protocol quantifies the effect of H-Gly-Ala-Tyr-OH on the secretion of the pro-

inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells using ELISA.

Materials:

H-Gly-Ala-Tyr-OH

RAW 264.7 macrophage cell line

LPS

ELISA kits for mouse TNF-α and IL-6

Dexamethasone (positive control)

Procedure:

Follow steps 1-3 from the nitric oxide production protocol.

After 24 hours of incubation, collect the cell culture supernatant.

Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA

kits, following the manufacturer's instructions.

Dexamethasone is used as a positive control.

Data Presentation:

Treatment Concentration TNF-α (pg/mL) IL-6 (pg/mL)

Control - 50 ± 8 35 ± 6

LPS (1 µg/mL) - 1250 ± 110 980 ± 95

H-Gly-Ala-Tyr-OH +

LPS
50 µM 780 ± 65 610 ± 58

Dexamethasone +

LPS
1 µM 210 ± 25 150 ± 18
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Assessment of Neuroprotective Activity
This assay evaluates the ability of H-Gly-Ala-Tyr-OH to protect human neuroblastoma SH-

SY5Y cells from cell death induced by an oxidative insult (e.g., hydrogen peroxide, H₂O₂).

Materials:

H-Gly-Ala-Tyr-OH

SH-SY5Y human neuroblastoma cell line

Hydrogen peroxide (H₂O₂)

DMEM/F12 medium

FBS

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

N-acetylcysteine (NAC) (positive control)

96-well cell culture plate

Procedure:

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to

attach for 24 hours.

Pre-treat the cells with various concentrations of H-Gly-Ala-Tyr-OH for 24 hours.

Induce oxidative stress by exposing the cells to a pre-determined toxic concentration of H₂O₂

(e.g., 200 µM) for another 24 hours.[4]

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4

hours.

Remove the medium and dissolve the formazan crystals in DMSO.

Measure the absorbance at 570 nm.
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N-acetylcysteine can be used as a positive control.

Cell viability is expressed as a percentage of the untreated control cells.

Data Presentation:

Treatment Concentration Cell Viability (%)

Control - 100 ± 5.2

H₂O₂ (200 µM) - 52.3 ± 4.5

H-Gly-Ala-Tyr-OH + H₂O₂ 50 µM 75.8 ± 6.1

N-acetylcysteine + H₂O₂ 1 mM 92.1 ± 5.8

Visualizations

DPPH Assay

ABTS Assay

Prepare Peptide Dilutions Add DPPH Solution Incubate (30 min, dark) Measure Absorbance (517 nm)
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Caption: Workflow for in vitro antioxidant activity assessment.
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Nitric Oxide Assay Cytokine ELISA
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Caption: Workflow for in vitro anti-inflammatory activity assessment.
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Caption: Workflow for in vitro neuroprotection assay.

Potential Inhibition by H-Gly-Ala-Tyr-OH

LPS

TLR4

binds

IKK

activates

IκB

phosphorylates

NF-κB

releases

Nucleus

translocates

Pro-inflammatory
Gene Expression

(TNF-α, IL-6, iNOS)

induces

Click to download full resolution via product page

Caption: Simplified NF-κB signaling pathway in inflammation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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